molecular formula C16H22BrClN2O2 B13870190 Tert-butyl 4-[(2-bromo-4-chlorophenyl)methyl]piperazine-1-carboxylate

Tert-butyl 4-[(2-bromo-4-chlorophenyl)methyl]piperazine-1-carboxylate

Cat. No.: B13870190
M. Wt: 389.7 g/mol
InChI Key: ZRYUKQCEIFXWON-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(2-bromo-4-chlorophenyl)methyl]piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(2-bromo-4-chlorophenyl)methyl]piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-bromo-4-chlorobenzyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; solvents like dimethylformamide (DMF) or acetonitrile; reaction temperatures ranging from room temperature to reflux.

    Oxidation: Potassium permanganate, hydrogen peroxide; solvents like water or acetone; reaction temperatures ranging from room temperature to elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; solvents like tetrahydrofuran (THF) or ethanol; reaction temperatures ranging from 0°C to room temperature.

Major Products Formed:

    Substitution Reactions: Formation of azides, nitriles, and substituted amines.

    Oxidation Reactions: Formation of alcohols, ketones, or carboxylic acids.

    Reduction Reactions: Formation of reduced derivatives with fewer functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules

Biology: In biological research, the compound can be used to study the effects of piperazine derivatives on biological systems. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(2-bromo-4-chlorophenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate

Comparison:

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate are similar in structure but differ in the substituents attached to the piperazine ring. These differences can lead to variations in their biological activity and reactivity.
  • Tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate is another similar compound with a chloroethyl group instead of the bromo-chlorophenyl group. This structural variation can influence its chemical properties and potential applications.

The uniqueness of tert-butyl 4-[(2-bromo-4-chlorophenyl)methyl]piperazine-1-carboxylate lies in its specific substituents, which confer distinct reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C16H22BrClN2O2

Molecular Weight

389.7 g/mol

IUPAC Name

tert-butyl 4-[(2-bromo-4-chlorophenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H22BrClN2O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)11-12-4-5-13(18)10-14(12)17/h4-5,10H,6-9,11H2,1-3H3

InChI Key

ZRYUKQCEIFXWON-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)Cl)Br

Origin of Product

United States

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